4-Bromo-2,3-dimethylpyridine 1-oxide 4-Bromo-2,3-dimethylpyridine 1-oxide
Brand Name: Vulcanchem
CAS No.: 259807-92-6
VCID: VC6429075
InChI: InChI=1S/C7H8BrNO/c1-5-6(2)9(10)4-3-7(5)8/h3-4H,1-2H3
SMILES: CC1=C(C=C[N+](=C1C)[O-])Br
Molecular Formula: C7H8BrNO
Molecular Weight: 202.051

4-Bromo-2,3-dimethylpyridine 1-oxide

CAS No.: 259807-92-6

VCID: VC6429075

Molecular Formula: C7H8BrNO

Molecular Weight: 202.051

* For research use only. Not for human or veterinary use.

4-Bromo-2,3-dimethylpyridine 1-oxide - 259807-92-6

Description

4-Bromo-2,3-dimethylpyridine 1-oxide is a chemical compound that belongs to the class of pyridine N-oxides. These compounds are known for their versatility in organic synthesis and their potential biological activities. Despite the lack of specific information on 4-Bromo-2,3-dimethylpyridine 1-oxide in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis

The synthesis of 4-Bromo-2,3-dimethylpyridine 1-oxide likely involves the oxidation of the corresponding pyridine derivative. Pyridine N-oxides are typically prepared by oxidizing pyridines with peracid or other oxidizing agents. The starting material, 4-Bromo-2,3-dimethylpyridine, can be synthesized through various routes, such as the bromination of 2,3-dimethylpyridine.

Applications and Potential Uses

Pyridine N-oxides are useful in organic synthesis due to their ability to undergo various reactions, including nucleophilic substitution and cycloaddition reactions. They can also serve as ligands in coordination chemistry and have been explored for their biological activities, such as antimicrobial and anticancer properties.

ApplicationDescription
Organic SynthesisIntermediate for complex molecules
Coordination ChemistryPotential ligand for metal complexes
Biological ActivitiesPossible antimicrobial or anticancer properties

Research Findings and Future Directions

While specific research findings on 4-Bromo-2,3-dimethylpyridine 1-oxide are not available, studies on similar pyridine N-oxides suggest that these compounds can be valuable in both synthetic and medicinal chemistry. Future research could focus on exploring the compound's reactivity, biological activity, and potential applications in drug discovery.

CAS No. 259807-92-6
Product Name 4-Bromo-2,3-dimethylpyridine 1-oxide
Molecular Formula C7H8BrNO
Molecular Weight 202.051
IUPAC Name 4-bromo-2,3-dimethyl-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C7H8BrNO/c1-5-6(2)9(10)4-3-7(5)8/h3-4H,1-2H3
Standard InChIKey ZJYGNCWJHJDITG-UHFFFAOYSA-N
SMILES CC1=C(C=C[N+](=C1C)[O-])Br
Solubility not available
PubChem Compound 58997427
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator